[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
Overview
Description
[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H5F5O It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2,5-difluoro-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding or .
Reduction: Reduction reactions can convert the methanol group to other functional groups, such as , using reducing agents like .
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, often with reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a metabolic inhibitor or enzyme modulator . Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . Its properties can improve the performance of materials in terms of thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation , thereby affecting the metabolic pathways involved .
Comparison with Similar Compounds
- 2,5-Difluoro-4-methylphenol
- 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde
- 2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group The methanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[2,5-difluoro-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGMFYRTSZAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230227 | |
Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-53-9 | |
Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,5-difluoro-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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